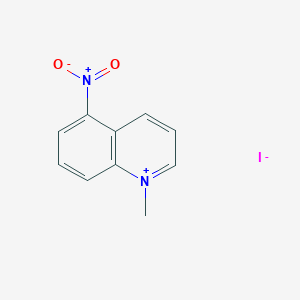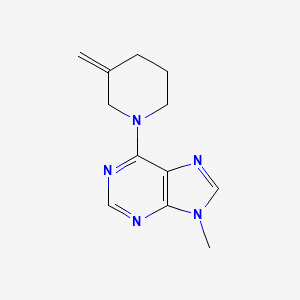
9-methyl-6-(3-methylidenepiperidin-1-yl)-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 9-methyl-6-(3-methylidenepiperidin-1-yl)-9H-purine is a derivative of the purine family, which is a key structure in many biological molecules, including DNA and RNA. Purine derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimycobacterial, anticonvulsant, and antiviral activities . Although the specific compound 9-methyl-6-(3-methylidenepiperidin-1-yl)-9H-purine is not directly mentioned in the provided papers, the related structures and activities of similar compounds offer insights into its possible properties and applications.
Synthesis Analysis
The synthesis of purine derivatives often involves the modification of the purine ring at various positions to introduce different substituents that can alter the compound's biological activity. For instance, the synthesis of glycoside analogs and related compounds from 9-amino-6-(methylthio)-9H-purine involves condensation with carbonyl compounds, hydride reduction, alkylation, and cyclization reactions . Similarly, antimycobacterial purines are synthesized through N-alkylation or N-arylation followed by Stille coupling . Anticonvulsant purines are prepared from 5-amino-4,6-dichloropyrimidine or via alkylation of 6-chloropurine . These methods could potentially be adapted for the synthesis of 9-methyl-6-(3-methylidenepiperidin-1-yl)-9H-purine by introducing the appropriate methyl and piperidinyl substituents at the relevant positions on the purine ring.
Molecular Structure Analysis
The molecular structure of purine derivatives is crucial in determining their biological activity. For example, the presence of a benzyl substituent at the 9-position and a methylamino group at the 6-position is associated with potent anticonvulsant activity . The introduction of a furyl substituent at the 6-position and various substituents at the 9-position can influence antimycobacterial activity . The molecular structure of 9-methyl-6-(3-methylidenepiperidin-1-yl)-9H-purine would likely exhibit unique interactions with biological targets due to the presence of the piperidinyl group, which could confer specific binding properties.
Chemical Reactions Analysis
Purine derivatives undergo various chemical reactions that are essential for their biological function or for further chemical modifications. For example, the cyclization reactions to form pyrrolidinyl derivatives , the Stille coupling to introduce furyl substituents , and the reactions involving chloro and cyano groups to form new rings or introduce additional substituents are all indicative of the chemical versatility of purine compounds. The reactivity of the methylidene group in 9-methyl-6-(3-methylidenepiperidin-1-yl)-9H-purine could be explored in similar reactions to yield novel derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives, such as solubility, stability, and crystalline structure, can affect their pharmacokinetic and pharmacodynamic profiles. For instance, the crystal and molecular structure of a furfurylamino purine derivative was determined to understand its conformation and stability . The solubility and stability in solution of purine derivatives can also be influenced by the substituents present on the purine ring, as seen in the stability-in-solution study of a furfurylamino purine derivative . These properties would need to be characterized for 9-methyl-6-(3-methylidenepiperidin-1-yl)-9H-purine to assess its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Kinase Inhibition and Antitumor Potency
One significant area of research involves the structural optimization of purine derivatives as kinase inhibitors targeting EGFR-activating and drug-resistance mutations. Yang et al. (2012) discuss the development of a compound exhibiting in vitro antitumor potency against non-small-cell lung cancer (NSCLC) cell lines, demonstrating the potential of purine derivatives in cancer therapy Jiao Yang et al., 2012.
Metabolism and Biological Activity
The metabolism and biological activity of 9-substituted cytokinins, including modifications on the purine ring, have been studied to understand their stability and conversion in biological systems. Fox et al. (1971) synthesized and analyzed the metabolic stability of 9-substituted cytokinins, shedding light on their biological activity through conversion to the free base J. Fox et al., 1971.
Molecular Interactions and Structural Analysis
Research by Roitzsch and Lippert (2004) demonstrates the feasibility of a two-metal, four-purine nucleobase quartet motif, providing insights into the hydrogen bonding and metal coordination properties of purine derivatives. This study contributes to our understanding of the structural aspects of purine interactions in biological systems M. Roitzsch & B. Lippert, 2004.
Antiviral Applications
A series of 9-(phosphonoalkyl)purines synthesized by Kim et al. (1990) were tested for their activity against various viruses, highlighting the antiviral potential of purine derivatives. This research provides a basis for the development of purine-based antiviral therapeutics C. U. Kim et al., 1990.
Enzymatic Catalysis and Transition State Analysis
The transition state structure of purine nucleoside phosphorylase (PNP) and principles of atomic motion in enzymatic catalysis were elucidated by Fedorov et al. (2001), using Immucillin-H as a transition state mimic. This study offers valuable insights into the mechanism of enzymatic reactions involving purine derivatives A. Fedorov et al., 2001.
Propiedades
IUPAC Name |
9-methyl-6-(3-methylidenepiperidin-1-yl)purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-9-4-3-5-17(6-9)12-10-11(13-7-14-12)16(2)8-15-10/h7-8H,1,3-6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJBZJZFHQPRIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCCC(=C)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

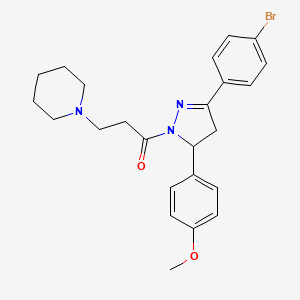
![Methyl 6-acetyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2516102.png)
![5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B2516104.png)
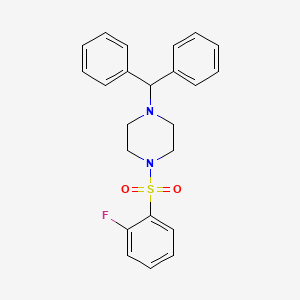
![3-Benzoyl-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2516107.png)
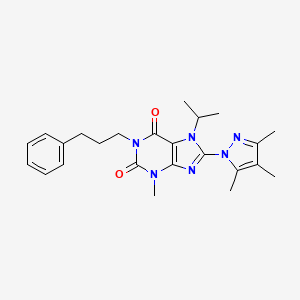

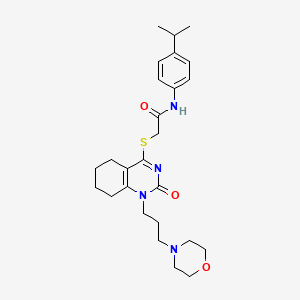
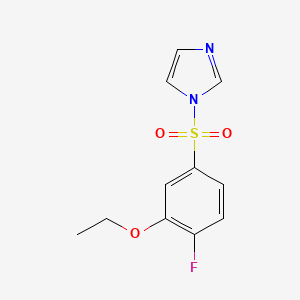
![1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride](/img/structure/B2516114.png)
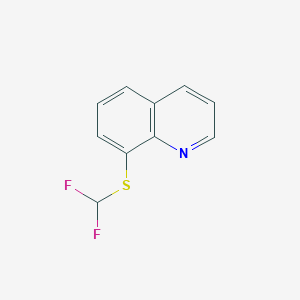
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2516117.png)
